
Pibenzimol
描述
霍奇斯特 33258,也称为双苯并咪唑,是一种荧光蓝色染料,广泛应用于科学研究。它主要用作核酸染料,用于定量双链 DNA(dsDNA)。该化合物与 DNA 双螺旋的浅沟结合,专门识别富含腺嘌呤和胸腺嘧啶碱基对的序列 .
准备方法
合成路线和反应条件: 霍奇斯特 33258 是通过多步化学过程合成的,该过程涉及将 2-(4-羟基苯基)-苯并咪唑与各种试剂反应,形成最终的双苯并咪唑结构。 反应条件通常涉及受控的温度和 pH 值,以确保化合物正确形成 .
工业生产方法: 在工业环境中,霍奇斯特 33258 使用类似的合成路线大量生产,但规模更大以适应更高的生产量。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 霍奇斯特 33258 主要与 DNA 发生结合反应。 在标准实验室条件下,它通常不参与氧化、还原或取代反应 .
常见试剂和条件: 霍奇斯特 33258 与 DNA 的结合在 Tris-EDTA(TE)缓冲液等缓冲液的存在下得到促进,该缓冲液维持最佳结合所需的 pH 值和离子强度。 该染料在与 dsDNA 结合时表现出最大的荧光,发射峰约为 461 nm .
形成的主要产物: 霍奇斯特 33258 与 DNA 相互作用形成的主要产物是霍奇斯特-DNA 复合物,它具有增强的荧光特性 .
科学研究应用
Molecular Biology Applications
Binding to RNA:
Pibenzimol has been extensively studied for its binding affinity to RNA structures, particularly the transactivation response (TAR) RNA of HIV-1. Research indicates that this compound binds specifically to a unique site within the TAR RNA, which could inhibit the interaction of TAR with proteins essential for viral replication. This discovery opens avenues for developing anti-HIV agents that target RNA structures directly, potentially leading to innovative therapeutic strategies against HIV .
Probing Small Molecule-RNA Interactions:
Recent studies have utilized this compound in methodologies designed to explore small molecule-RNA interactions. The FOREST approach demonstrated how this compound can be used to analyze interactions with various RNA sequences, contributing to a broader understanding of RNA's role in disease and therapeutic contexts .
Antiviral Activity
Inhibition of Viral Replication:
this compound has shown promising antiviral activity against several viruses, including human cytomegalovirus (HCMV) and vaccinia virus (VACV). Studies indicate that it can inhibit the replication and spread of these viruses by targeting viral DNA synthesis and capsid formation. This mechanism suggests that this compound could serve as a potential candidate for antiviral drug development, especially in the context of emerging viral infections .
Case Studies:
- HCMV: In vitro studies demonstrated that this compound effectively inhibits HCMV replication by interfering with viral DNA synthesis and capsid production, highlighting its potential as a therapeutic agent against this virus .
- VACV: this compound was found to inhibit the replication of VACV, a poxvirus, suggesting its utility in developing treatments for poxvirus infections, particularly in light of recent outbreaks .
Antimalarial Potential
Recent screening efforts have identified this compound as a compound with antimalarial properties. It exhibited significant activity against various stages of the Plasmodium life cycle, particularly against gametocytes and liver stages. The compound's mechanism involves disrupting DNA replication within the malaria parasite, making it a candidate for further exploration in malaria therapeutics .
作用机制
霍奇斯特 33258 通过与 DNA 双螺旋的浅沟结合来发挥作用。这种结合是由该化合物的双苯并咪唑结构促进的,该结构使它能够紧密地嵌入沟中。 这种相互作用对富含腺嘌呤和胸腺嘧啶碱基对的序列具有高度特异性,导致该染料在与 DNA 结合时增强荧光 .
类似化合物:
霍奇斯特 33342: 与霍奇斯特 33258 类似,但有一个额外的乙基,使其更容易穿透细胞,适合活细胞染色.
霍奇斯特 34580: 含有二甲胺基而不是酚基,导致发射最大值不同(490 nm)与霍奇斯特 33258(461 nm).
独特性: 霍奇斯特 33258 在细胞通透性和荧光特性之间取得了平衡,使其成为固定和活细胞应用的多功能工具。 它对富含腺嘌呤-胸腺嘧啶的序列的特异性也使其与其他核酸染料区别开来 .
相似化合物的比较
Hoechst 33342: Similar to Hoechst 33258 but with an additional ethyl group, making it more cell-permeable and suitable for live cell staining.
Hoechst 34580: Contains a dimethylamine group instead of a phenol group, resulting in a different emission maximum (490 nm) compared to Hoechst 33258 (461 nm).
Uniqueness: Hoechst 33258 is unique in its balance of cell permeability and fluorescence properties, making it a versatile tool for both fixed and live cell applications. Its specificity for adenine-thymine rich sequences also sets it apart from other nucleic acid stains .
生物活性
Pibenzimol, also known as NSC 322921, is a bisbenzimidazole compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical findings, and implications for future research.
This compound exhibits several biological activities primarily through its interaction with DNA. Key mechanisms include:
- DNA Binding : this compound binds to double-stranded DNA, which is crucial for its function as an anticancer agent. This binding disrupts normal DNA replication processes, leading to cell cycle arrest, particularly at the G2 phase .
- Inhibition of DNA Replication : By interfering with DNA synthesis, this compound can halt the proliferation of cancer cells. It has been observed to cause cessation of growth in cells that have entered the late S phase after their DNA content has doubled .
- Induction of Apoptosis : The compound may also induce programmed cell death in certain cancer cell lines, although specific pathways and effects are still under investigation.
Clinical Findings
This compound has been evaluated in clinical trials, particularly for its efficacy against pancreatic cancer. A Phase I-II trial involved 26 patients who received continuous infusion of this compound over five days at varying doses (6-28 mg/m²/day). The results indicated:
- Safety Profile : There were no treatment-related deaths reported. The primary adverse effect noted was self-limited hyperglycemia .
- Efficacy : No objective tumor responses were observed in the trial participants. However, preclinical studies indicated that this compound could increase the lifespan of mice with implanted leukemia cells .
Case Studies and Research Findings
Several studies have explored the broader implications of this compound's biological activity:
- Animal Studies : Research on mice bearing L1210 and P388 leukemia demonstrated that treatment with this compound significantly prolonged survival compared to untreated controls .
- In Vitro Studies : Laboratory investigations have shown that this compound can effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Synergistic Effects : Recent studies suggest that combining this compound with other agents may enhance its therapeutic efficacy against resistant cancer types .
Data Summary
The following table summarizes key findings from clinical and preclinical studies on this compound:
Study Type | Findings | Notes |
---|---|---|
Clinical Trial | No objective responses; safety profile acceptable | Hyperglycemia was the main side effect |
Animal Model | Increased lifespan in mice with leukemia | Suggests potential for further exploration |
In Vitro Studies | Induces G2 phase arrest and apoptosis in cancer cell lines | Supports use as an anticancer agent |
Combination Studies | Potential synergistic effects when combined with other therapeutic agents | Further research needed |
属性
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAIJLSXJJHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066899 | |
Record name | Bisbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23491-44-3 | |
Record name | Bisbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23491-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bisbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(5-(5-(4-methylpiperazin-1-yl)benzimidazol-2-yl)benzimidazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIBENZIMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHQ7J5KV9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。